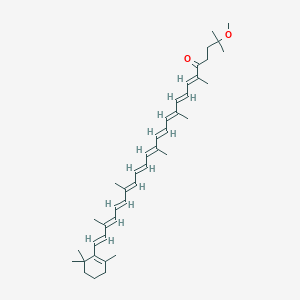

Thiothece-474

描述

Thiothece-474 is a carotenoid compound identified in certain photosynthetic bacteria, particularly those within the Chromatiales order, such as okenone-producing species. It is synthesized via a specialized branch of the bacterial carotenoid biosynthesis pathway, where lycopene serves as a precursor. Key enzymes like CrtU (a β-carotene ketolase) are implicated in its formation, acting on β-carotene to introduce functional groups such as ketones or methoxy modifications . This compound is detected in trace amounts in wild-type bacterial strains and heterologous expression systems (e.g., E. coli), suggesting its biosynthesis requires specific genetic components, including cruO and crtD1 . Its role is hypothesized to involve photoprotection or light-harvesting optimization in anaerobic environments, though its exact biological function remains understudied.

属性

分子式 |

C41H58O2 |

|---|---|

分子量 |

582.9 g/mol |

IUPAC 名称 |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one |

InChI |

InChI=1S/C41H58O2/c1-32(20-14-22-34(3)24-16-25-37(6)39(42)29-31-41(9,10)43-11)18-12-13-19-33(2)21-15-23-35(4)27-28-38-36(5)26-17-30-40(38,7)8/h12-16,18-25,27-28H,17,26,29-31H2,1-11H3/b13-12+,20-14+,21-15+,24-16+,28-27+,32-18+,33-19+,34-22+,35-23+,37-25+ |

InChI 键 |

VOXGPKABGLVWPB-XBIRMVLJSA-N |

手性 SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C |

规范 SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Thiothece-474 belongs to the carotenoid family, which includes compounds with conjugated double-bond systems critical for light absorption and antioxidant activity. Below is a comparative analysis with key analogs:

β-Carotene

- Structure: A non-oxygenated carotenoid with two β-ionone rings.

- Biosynthesis : Synthesized via cyclization of lycopene by CrtL (lycopene cyclase). Unlike this compound, β-carotene lacks ketolation or methoxy modifications.

- Role: A universal precursor for oxygenated carotenoids (e.g., echinenone, canthaxanthin) and a primary component of photosynthetic membranes.

- Key Difference : this compound is derived from β-carotene through ketolation by CrtU, a step absent in β-carotene’s direct pathway .

Okenone

- Structure: A methoxy-ketocarotenoid with a conjugated keto group and methoxy side chain.

- Biosynthesis: Shares precursors (lycopene, β-carotene) with Thiothece-473. CrtU catalyzes ketolation in both pathways, but okenone requires additional methylation steps.

- Role : Dominant light-harvesting pigment in purple sulfur bacteria.

- Key Difference: Okenone is abundant in mature cells, whereas this compound is detected only in trace amounts, suggesting divergent regulatory mechanisms or pathway bottlenecks .

Methoxyspheroidenone

- Structure: A monocyclic carotenoid with a methoxy group.

- Biosynthesis: Proposed to branch from the spheroidenone pathway via methoxylation.

- Role : Photoprotective agent in aerobic photosynthetic bacteria.

- Key Difference: Methoxyspheroidenone’s biosynthesis involves distinct enzymes (e.g., CrtF/CrtA), whereas this compound relies on CrtU and cruO .

Research Findings and Mechanistic Insights

- Enzyme Specificity: CrtU exhibits substrate flexibility, catalyzing ketolation in both this compound and okenone pathways. However, its activity in this compound biosynthesis is less efficient, explaining the compound’s low yield .

- Genetic Requirements : Heterologous expression in E. coli confirmed that cruO (a putative oxidoreductase) and crtD1 are essential for this compound production, unlike for β-carotene .

- Ecological Niche: this compound’s scarcity in natural isolates suggests it may be a metabolic byproduct or a transient intermediate in okenone-producing bacteria under specific redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。